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molecular formula C9H9NO5 B1316396 Methyl 5-methoxy-2-nitrobenzoate CAS No. 2327-45-9

Methyl 5-methoxy-2-nitrobenzoate

Cat. No. B1316396
M. Wt: 211.17 g/mol
InChI Key: UAPJKEJWOPOJJY-UHFFFAOYSA-N
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Patent
US07998972B2

Procedure details

20 g (0.109 mol) of 5-hydroxy-2-nitro-benzoic acid (Example 44a) and 32.7 g (0.247 mol) potassium carbonate are stirred for 15 min in 163 ml of DMF. 23.8 ml (0.383 mol) of methyl iodide are added and the reaction mixture is stirred for 4 h at 75° C. The cold reaction mixture is diluted with water and is extracted with ether. After drying the organic phase with sodium sulfate, the solvent is evaporated to dryness. The residue, a yellow oil, is used in the next step without further purification. HPLC: tret=1.07 min (Grad 1); NMR (DMSO-d6): 8.15/d (1H), 7.29/s (1H), 7.26/d×d (1H), 3.92/s (3H) and 3.85/s (3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step One
Name
Quantity
163 mL
Type
reactant
Reaction Step One
Quantity
23.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)C(O)=O.[C:14](=[O:17])([O-])[O-:15].[K+].[K+].[CH3:20]I.CN([CH:25]=[O:26])C>O>[CH3:20][O:15][C:14](=[O:17])[C:4]1[CH:3]=[C:2]([O:26][CH3:25])[CH:10]=[CH:6][C:5]=1[N+:11]([O-:13])=[O:12] |f:1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
32.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
163 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
23.8 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for 4 h at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cold reaction mixture
EXTRACTION
Type
EXTRACTION
Details
is extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase with sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue, a yellow oil, is used in the next step without further purification
CUSTOM
Type
CUSTOM
Details
tret=1.07 min (Grad 1)
Duration
1.07 min

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COC(C1=C(C=CC(=C1)OC)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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